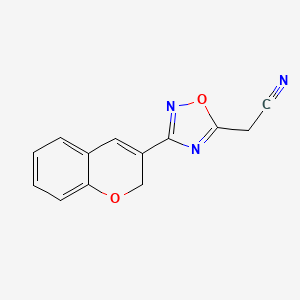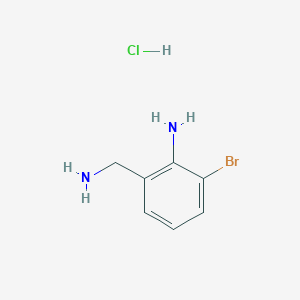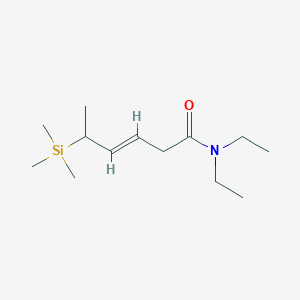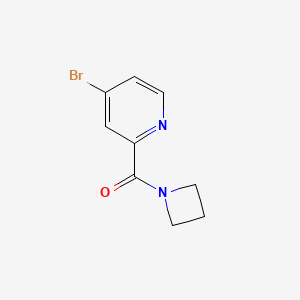
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is an organic compound that features an aziridine ring substituted with a benzenesulfonyl group and a but-3-en-1-yl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine can be synthesized through the reaction of benzenesulfonyl chloride with 2-(but-3-en-1-yl)aziridine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening and the formation of new bonds. This reactivity makes it a valuable intermediate in organic synthesis and drug development.
Comparison with Similar Compounds
1-(Benzenesulfonyl)aziridine: Lacks the but-3-en-1-yl group, making it less versatile in certain synthetic applications.
2-(But-3-en-1-yl)aziridine: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.
Uniqueness: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is unique due to the presence of both the benzenesulfonyl and but-3-en-1-yl groups, which confer distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
62035-88-5 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-but-3-enylaziridine |
InChI |
InChI=1S/C12H15NO2S/c1-2-3-7-11-10-13(11)16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9,11H,1,3,7,10H2 |
InChI Key |
PCCBLWUASASHJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CN1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)









